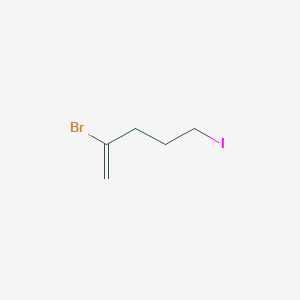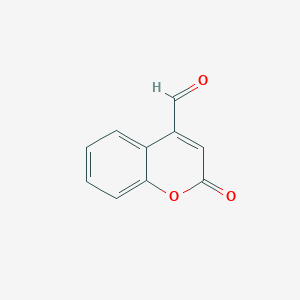
1-(2,2-difluoroethenyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethenyl)-4-nitrobenzene, or 2,2-difluoro-1-nitroethylbenzene, is a chemical compound with the molecular formula C7H5F2NO2. It is a colorless, crystalline solid with a melting point of 90-91 °C and a boiling point of 175-176 °C. It is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It has a wide range of applications in pharmaceuticals, agrochemicals, polymers, and dyes.
Mecanismo De Acción
2,2-Difluoro-1-nitroethylbenzene is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It acts as an electrophile in organic reactions, and its reactivity depends on its ability to form a stable carbocation. The nitro group is electron-withdrawing and increases the electrophilicity of the carbon atom, while the two fluorine atoms are electron-donating, which further increases its reactivity.
Biochemical and Physiological Effects
2,2-Difluoro-1-nitroethylbenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic. It is not known to be an endocrine disruptor, and it is not known to have any effect on the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1-nitroethylbenzene has a number of advantages for use in laboratory experiments. It is a versatile synthetic intermediate and can be used to synthesize a variety of organic compounds. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time. However, it is highly flammable and must be handled with care. It is also toxic and must be handled with appropriate safety precautions.
Direcciones Futuras
2,2-Difluoro-1-nitroethylbenzene has a wide range of applications in organic synthesis and could be used to synthesize a variety of organic compounds. It could also be used as a starting material for the synthesis of fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. Additionally, it could be used in the synthesis of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate. Furthermore, it could be used in the synthesis of other nitro compounds, such as 2,2-difluoro-1-nitroethylbenzene-3-oxide and 2,2-difluoro-1-nitroethylbenzene-4-oxide. Finally, it could be used in the synthesis of other fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-thiol and 2,2-difluoro-1-nitroethylbenzene-3-thiol.
Métodos De Síntesis
2,2-Difluoro-1-nitroethylbenzene is synthesized by the reaction of difluoromethane with nitrobenzene in the presence of a base. The reaction is carried out in a solvent such as toluene or ether at a temperature of 80-100 °C. The reaction is typically conducted in a stainless steel autoclave. The resulting product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-nitroethylbenzene is a useful synthetic intermediate for the preparation of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. It has also been used in the synthesis of organic fluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. It has also been used in the synthesis of a variety of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate.
Propiedades
IUPAC Name |
1-(2,2-difluoroethenyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSEJASKSZQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)



![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)

![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)